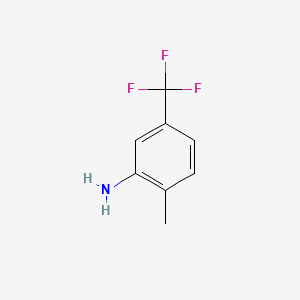

2-Methyl-5-(trifluoromethyl)aniline

Descripción general

Descripción

2-Methyl-5-(trifluoromethyl)aniline is a compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by phenyl groups. This particular compound is characterized by the presence of a trifluoromethyl group, which is known for its electron-withdrawing properties and its ability to influence the physical and chemical behavior of molecules.

Synthesis Analysis

The synthesis of trifluoromethyl-substituted anilines can be achieved through various methods. One approach involves the metalation of trifluoromethoxy-substituted anilines, which allows for structural elaboration depending on the protective group used on the nitrogen atom. For instance, N-tert-Butoxycarbonyl-protected anilines can undergo metalation with tert-butyllithium, leading to products after electrophilic trapping . Another method includes visible-light-induced radical trifluoromethylation of free anilines using Togni reagent at room temperature, providing a route to trifluoromethylated anilines . Additionally, C-(2,2,2-trifluoroethyl)aniline isomers have been synthesized from nitrophenylacetic acids through a two-step process involving sulfur tetrafluoride treatment and catalytic reduction .

Molecular Structure Analysis

The molecular structure of trifluoromethyl anilines can be significantly influenced by the position of the substituent group on the benzene ring. For example, the presence of a trifluoromethyl group can affect the vibrational characteristics of the molecule, as seen in 2-chloro-5-(trifluoromethyl) aniline . The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can be studied using quantum chemical calculations, providing insights into the reactivity of the molecule .

Chemical Reactions Analysis

Trifluoromethyl anilines can participate in various chemical reactions, making them valuable intermediates in organic synthesis. For instance, they can be used in Suzuki-Miyaura C-C coupling reactions, as demonstrated by the use of a palladium(II) complex with 2-(methylthio)aniline as an efficient catalyst in water . The reactivity of these compounds can also be explored through their transformation into a variety of valuable fluorine-containing molecules and heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Methyl-5-(trifluoromethyl)aniline can be deduced from studies on similar trifluoromethyl anilines. Vibrational spectroscopy, such as FT-IR and FT-Raman, can provide information on the functional groups present in the molecule . Quantum chemical studies, including molecular orbital calculations and thermodynamic parameters, can offer a deeper understanding of the molecule's stability and reactivity . Additionally, the influence of substituents on the electronic properties of the molecule can be analyzed to predict its behavior in different chemical environments .

Aplicaciones Científicas De Investigación

Use in Chemical Synthesis

- Scientific Field: Organic Chemistry

- Application Summary: “2-Methyl-5-(trifluoromethyl)aniline” is used in chemical synthesis . It is a building block for the synthesis of other compounds.

Trifluoromethylarylation of Alkenes

- Scientific Field: Organic Chemistry

- Application Summary: “2-Methyl-5-(trifluoromethyl)aniline” can be used in the trifluoromethylarylation of alkenes . This is a method that allows the trifluoromethylarylation of alkenes using anilines, for the first time, with no need for additives, transition metals, photocatalysts or an excess of reagents .

- Methods of Application: An in-depth mechanistic study reveals the key role of hexafluoroisopropanol (HFIP) as a unique solvent, establishing a hydrogen bonding network with aniline and trifluoromethyl reagent, that is responsible for the altered reactivity and exquisite selectivity .

- Results or Outcomes: This work uncovers a new mode of reactivity that involves the use of abundant anilines as a non-prefunctionalized aromatic source and the simultaneous activation of trifluoromethyl hypervalent iodine reagent .

Synthesis of Flunixin

- Scientific Field: Pharmaceutical Chemistry

- Application Summary: “2-Methyl-5-(trifluoromethyl)aniline” may be used in the synthesis of an analgesic compound, flunixin, via reaction with 2-chloronicotinate in ethylene glycol .

- Methods of Application: The specific methods of application would involve reacting “2-Methyl-5-(trifluoromethyl)aniline” with 2-chloronicotinate in ethylene glycol .

- Results or Outcomes: The outcome of this reaction would be the formation of flunixin, an analgesic compound .

Synthesis of Methylguanidine Derivatives

- Scientific Field: Medicinal Chemistry

- Application Summary: “2-Methyl-5-(trifluoromethyl)aniline” is a reactant in the synthesis of methylguanidine derivatives . These derivatives are prospective PET radioligands for the open channel of the NMDA receptor, linked to Alzheimer’s, epilepsy, and other neurodegenerative disorders .

Improved Synthesis

- Scientific Field: Organic Chemistry

- Application Summary: “2-Methyl-5-(trifluoromethyl)aniline” may be used in improved synthesis .

Synthesis of Fluorinated Compounds

- Scientific Field: Organic Chemistry

- Application Summary: “2-Methyl-5-(trifluoromethyl)aniline” is used in the synthesis of various fluorinated compounds . Fluorinated compounds are of interest in the field of chemistry due to their unique properties, such as high thermal stability and ability to form strong bonds .

- Methods of Application: The specific methods of application would depend on the particular synthesis being performed. Generally, this compound would be used in a reaction with other reagents under specific conditions of temperature, pressure, and pH .

- Results or Outcomes: The outcomes would also depend on the specific synthesis. In general, the use of this compound in synthesis would result in the formation of a new fluorinated compound .

Safety And Hazards

Propiedades

IUPAC Name |

2-methyl-5-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3N/c1-5-2-3-6(4-7(5)12)8(9,10)11/h2-4H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCLCKENDTZITFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

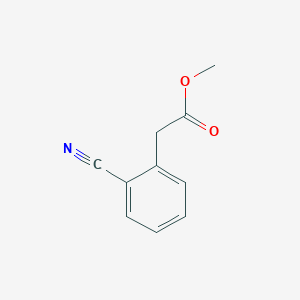

Canonical SMILES |

CC1=C(C=C(C=C1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50371030 | |

| Record name | 2-Methyl-5-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-5-(trifluoromethyl)aniline | |

CAS RN |

25449-96-1 | |

| Record name | 2-Methyl-5-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-5-(trifluoromethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

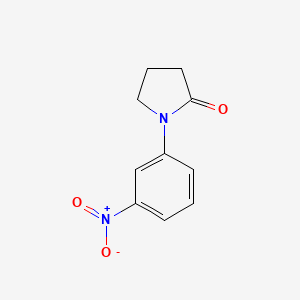

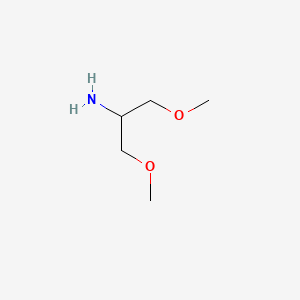

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6-Ethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid](/img/structure/B1300963.png)

![7-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-heptanoic acid](/img/structure/B1300981.png)

![S-[2-(4-Pyridyl)ethyl]-L-cysteine](/img/structure/B1300984.png)

![methyl 4-(dimethylaminomethylidene)-1-[2-(1H-indol-3-yl)ethyl]-2-methyl-5-oxopyrrole-3-carboxylate](/img/structure/B1300986.png)

![(E)-1-[3-(3-fluorophenyl)-2,1-benzisoxazol-5-yl]-3-(4-toluidino)-2-propen-1-one](/img/structure/B1300993.png)

![6,7-Dihydro-5H-cyclopenta[B]pyridin-5-one](/img/structure/B1300999.png)

![3-Hydroxybenzo[B]naphtho[2,3-D]furan-6,11-dione](/img/structure/B1301001.png)